[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate
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Overview
Description
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a benzenesulfonyl group, and a naphthalenyl acetate moiety. Its distinct chemical properties make it valuable in various fields, including organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate typically involves a multi-step process. One common method includes the acetylation of 4-amino-1-naphthol followed by sulfonylation with benzenesulfonyl chloride. The final step involves esterification with acetic anhydride to yield the desired compound. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides .
Scientific Research Applications
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in signaling pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a naphthalenyl moiety but differs in its functional groups and overall structure.
Acetic acid 4-(acetyl-benzenesulfonyl-amino)-naphthalen-1-yl ester: Another similar compound with slight variations in its ester group.
Uniqueness
The uniqueness of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14(22)21(27(24,25)16-8-4-3-5-9-16)19-12-13-20(26-15(2)23)18-11-7-6-10-17(18)19/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQDLYDNCVWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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